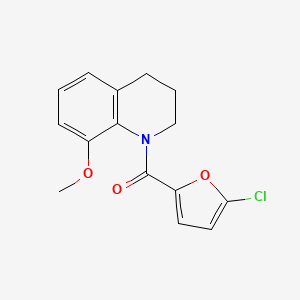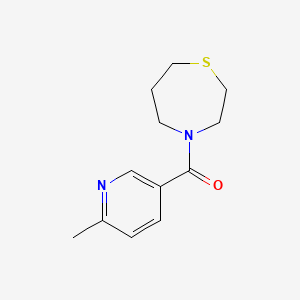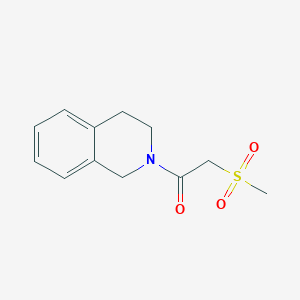![molecular formula C10H19N3O3 B7512241 methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) and is used as an antidepressant. It was first introduced in the 1990s and has since been used in the treatment of depression and anxiety disorders. The purpose of
Mécanisme D'action
Methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate works by inhibiting the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of serotonin, dopamine, and norepinephrine in the brain. By inhibiting MAO-A, methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate increases the levels of these neurotransmitters in the brain, which leads to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. In addition, methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate in lab experiments is that it is a reversible inhibitor of MAO-A, which means that its effects are not permanent. This allows for greater control over the experimental conditions. However, one of the limitations of using methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate is that it can have side effects, such as nausea, dizziness, and insomnia, which can affect the results of the experiment.
Orientations Futures
There are a number of future directions for the study of methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate. One area of research is the development of new antidepressants that are more effective and have fewer side effects. Another area of research is the investigation of the role of BDNF in the antidepressant effects of methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate. Finally, there is a need for further research into the long-term effects of methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate on the brain and on mental health.
Méthodes De Synthèse
Methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate is synthesized by reacting 4-methylpiperazine with 2-chloroethyl isocyanate to produce 2-(4-methylpiperazin-1-yl)-2-oxoethyl isocyanate. The resulting compound is then reacted with methylamine to produce methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate.
Applications De Recherche Scientifique
Methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate has been extensively studied for its antidepressant effects. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. In addition, methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate has been found to be effective in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-11-4-6-13(7-5-11)9(14)8-12(2)10(15)16-3/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOVDKXFEITSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)



![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)




![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)


